2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine
Overview
Description
2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine is a fluorinated organic compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a trifluoropropynyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine typically involves the reaction of pyridine with a trifluoropropynylating agent under controlled conditions. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully monitored to ensure consistent quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine involves its interaction with molecular targets through its trifluoropropynyl group. This group can form strong interactions with various biological targets, potentially affecting enzymatic activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,3,3-Trifluoroprop-1-YN-1-YL)benzene: Similar structure but with a benzene ring instead of pyridine.
2-(3,3,3-Trifluoroprop-1-YN-1-YL)thiophene: Contains a thiophene ring instead of pyridine.
2-(3,3,3-Trifluoroprop-1-YN-1-YL)furan: Features a furan ring in place of pyridine.
Uniqueness: 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties and reactivity compared to benzene, thiophene, or furan analogs. This uniqueness makes it valuable in specific applications where the properties of the pyridine ring are advantageous.
Properties
IUPAC Name |
2-(3,3,3-trifluoroprop-1-ynyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)5-4-7-3-1-2-6-12-7/h1-3,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQRIYAHJBLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857368 | |
Record name | 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227931-85-2 | |
Record name | 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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